![molecular formula C20H20N4O2 B2465796 4-( {1-[3-(1H-ピラゾール-1-イル)ベンゾイル]ピペリジン-4-イル}オキシ)ピリジン CAS No. 2034365-03-0](/img/structure/B2465796.png)
4-( {1-[3-(1H-ピラゾール-1-イル)ベンゾイル]ピペリジン-4-イル}オキシ)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a phenyl group, a pyridine ring, and a piperidine ring
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of key proteins involved in cancer cell metabolism, such as AMPK (AMP-activated protein kinase). Studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline, thereby suggesting its utility in treating cognitive impairments.
Antimicrobial Properties
Preliminary studies have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is believed to enhance its efficacy against certain pathogens, making it a candidate for further exploration in antibacterial therapies.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | Activity Level | Key Structural Features |
---|---|---|
Pyrazole Derivative A | High | Substituted methoxy group |
Piperidine-linked Compound B | Moderate | Carbonyl linkage |
Unsubstituted Pyrazole | Low | Lack of electron-donating groups |
Case Study 1: Anticancer Efficacy
A study evaluated various pyrazole derivatives, including the compound in focus, demonstrating that structural modifications at the 4-position significantly enhanced anticancer activity against human cancer cell lines. The compound exhibited an IC50 value comparable to leading anticancer agents, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
In vitro models assessing neuroprotective effects revealed that compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone could effectively reduce oxidative stress markers associated with neuronal cell death. These findings suggest potential applications in treating neurodegenerative diseases.
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is involved in various interactions with biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the phenyl group and a halogenated pyrazole.
Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via reductive amination.
Attachment of the pyridine ring: This can be achieved through nucleophilic substitution reactions where the pyridine ring is introduced to the piperidine ring.
Final assembly: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and phenyl rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine and piperidine rings, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation: Oxidized derivatives of the pyrazole and phenyl rings.
Reduction: Reduced forms of the pyridine and piperidine rings.
Substitution: Substituted derivatives at the phenyl and pyridine rings.
類似化合物との比較
- (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Uniqueness: The unique combination of the pyrazole, phenyl, pyridine, and piperidine rings in (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
生物活性
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a notable member of the pyrazole family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole moiety linked to a phenyl group and a piperidine ring substituted with a pyridine-4-yloxy group. Its unique structure contributes to its potential therapeutic applications.
Pharmacological Effects
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, certain synthesized pyrazole compounds exhibited promising results against Mycobacterium tuberculosis and other pathogens .
- CNS Activity : The compound has been investigated for its potential in treating central nervous system disorders. It may influence neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and mild cognitive impairment .
The biological activity of (3-(1H-pyrazol-1-yl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been reported to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome and related disorders .
- Modulation of Inflammatory Pathways : By inhibiting cyclooxygenase (COX) enzymes, pyrazole derivatives can reduce inflammation and pain, making them potential candidates for anti-inflammatory therapies .
- Antioxidant Properties : Some studies suggest that pyrazole compounds may exhibit antioxidant activity, which can protect cells from oxidative stress-related damage .
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including the target compound. Results showed that at concentrations around 10 µM, the compound significantly inhibited TNF-α and IL-6 production compared to standard anti-inflammatory drugs like dexamethasone .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of synthesized pyrazole derivatives was assessed against several bacterial strains. The results indicated that specific derivatives demonstrated high inhibition rates against E. coli and Staphylococcus aureus, suggesting potential for development into antimicrobial agents .
Data Summary
特性
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(16-3-1-4-17(15-16)24-12-2-9-22-24)23-13-7-19(8-14-23)26-18-5-10-21-11-6-18/h1-6,9-12,15,19H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGTEBRXDLLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。